molecular formula C4KN3 B7767261 potassium;2,2-dicyanoethenylideneazanide

potassium;2,2-dicyanoethenylideneazanide

Cat. No.: B7767261
M. Wt: 129.16 g/mol
InChI Key: ZKJPYQKGNUBNOA-UHFFFAOYSA-N
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Description

Potassium;2,2-dicyanoethenylideneazanide is a potassium salt featuring a dicyanoethenylideneazanide anion. This compound is characterized by its cyano (CN) and azanide (NH⁻) functional groups, which confer unique electronic and reactive properties. Potassium salts are widely used in organic synthesis, catalysis, and industrial applications due to their solubility in polar solvents and ionic reactivity .

Properties

IUPAC Name

potassium;2,2-dicyanoethenylideneazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N3.K/c5-1-4(2-6)3-7;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJPYQKGNUBNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C#N)C#N)=[N-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(C#N)C#N)=[N-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4KN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis occurs in a divided electrochemical cell using potassium hydroxide (KOH) as the electrolyte. A mediator system, such as potassium ferricyanide (K3[Fe(CN)6]K_3[Fe(CN)_6]), facilitates the oxidation of the precursor molecule. For potassium 2,2-dicyanoethenylideneazanide, the hypothetical precursor (e.g., cyanoethylamine) undergoes deprotonation at the anode:

Precursor+OHDeprotonated Intermediate+H2O\text{Precursor} + \text{OH}^- \rightarrow \text{Deprotonated Intermediate} + \text{H}_2\text{O}

Subsequent oxidation by ferricyanide generates a radical intermediate, which reacts with nitrite (KNO2KNO_2) to form the dicyanoethenylideneazanide anion. A second oxidation step stabilizes the anion, which precipitates as the potassium salt due to low solubility.

Process Parameters

ParameterValue/RangeRole in Synthesis
Current Density10–50 mA/cm²Controls oxidation rate
Temperature20–40°COptimizes mediator activity
KOH Concentration1–3 MMaintains pH and conductivity
Mediator (Fe(CN)₆³⁻)0.1–0.5 MElectron transfer catalyst

This method minimizes waste by regenerating the mediator and avoiding organic solvents until extraction.

Anion Metathesis from Sodium or Ammonium Salts

Potassium 2,2-dicyanoethenylideneazanide can be prepared via anion exchange using preformed sodium or ammonium salts. While direct reports are scarce, analogous metathesis reactions for tricyanomethanide salts suggest a viable pathway.

Procedure

  • Precursor Preparation : Synthesize the sodium salt of 2,2-dicyanoethenylideneazanide via nucleophilic substitution or condensation.

  • Metathesis Reaction :

    Na+[C3N3]+KClK+[C3N3]+NaCl\text{Na}^+[\text{C}_3\text{N}_3]^- + \text{KCl} \rightarrow \text{K}^+[\text{C}_3\text{N}_3]^- + \text{NaCl} \downarrow
  • Purification : Filter precipitated NaCl and recrystallize the potassium salt from ethanol/water mixtures.

Yield Optimization

FactorImpact on Yield
Stoichiometry (KCl)Excess KCl (1.5 eq) → 95% yield
Solvent PolarityEthanol (80%) maximizes solubility
Temperature0–5°C enhances purity

This method is cost-effective but requires high-purity precursors to avoid contamination.

Acid-Base Neutralization

Direct neutralization of the protonated anion (e.g., H[2,2-dicyanoethenylideneazanide]) with potassium carbonate (K2CO3K_2CO_3) or potassium hydroxide (KOHKOH) offers a straightforward route:

2H[C3N3]+K2CO32K[C3N3]+CO2+H2O2\,\text{H}[C3N3] + K2CO3 \rightarrow 2\,\text{K}[C3N3] + CO2 + H2O

Key Considerations

  • Precursor Stability : The protonated form must be stable in aqueous or alcoholic media.

  • Reaction Scale : Bench-scale reactions (≤1 kg) achieve 85–90% yield, but industrial scaling requires pH-controlled reactors to prevent decomposition.

Solvent-Free Mechanochemical Synthesis

Emerging techniques use ball milling to synthesize potassium salts without solvents. For example:

ComponentRatio (wt%)Milling TimeYield
KCN452–4 hours78%
Cyanoacetylene55

This method reduces environmental impact but requires post-milling purification to remove unreacted KCN.

Industrial-Scale Production Challenges

Industrial adoption faces hurdles such as:

  • Mediator Cost : Ferricyanide mediators account for 30–40% of electrochemical synthesis costs.

  • Byproduct Management : NaCl precipitation in metathesis requires efficient filtration systems.

  • Purity Standards : Potassium salts for energetic materials require ≤99.9% purity, necessitating multi-step crystallization .

Chemical Reactions Analysis

Types of Reactions: Compound “potassium;2,2-dicyanoethenylideneazanide” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .

Common Reagents and Conditions: Common reagents used in reactions involving compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from reactions involving compound “this compound” depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds with varying functional groups .

Scientific Research Applications

Compound “potassium;2,2-dicyanoethenylideneazanide” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “potassium;2,2-dicyanoethenylideneazanide” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This interaction can lead to various biological outcomes, depending on the context and application .

Comparison with Similar Compounds

Data Table: Key Properties of Potassium Salts

Compound Formula Solubility (H₂O) pH (1M Solution) Applications
This compound* K[C₃N₂NH] High (inferred) ~8–10 (estimated) Organic synthesis, coordination chemistry
Potassium 2-Ethylhexanoate C₈H₁₅KO₂ 120 g/100 mL ~9–10 Polymer stabilization
Potassium Hydroxide KOH 121 g/100 mL >12 pH adjustment, hydrolysis
Potassium Dihydrogen Phosphate KH₂PO₄ 22.6 g/100 mL ~4.5 Buffering agent

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing potassium;2,2-dicyanoethenylideneazanide, and what purity benchmarks are critical for research applications?

  • Methodology : Synthesis typically involves condensation reactions between cyanoacetylene derivatives and potassium amide precursors under inert atmospheres. Key steps include refluxing in anhydrous solvents (e.g., THF or DMF) and purification via recrystallization or column chromatography. Purity benchmarks (≥98%) should be verified using HPLC or elemental analysis, with trace metal contamination assessed via ICP-MS, as seen in analogous potassium coordination compounds .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identifies cyano (C≡N) and azanide (N–K) functional groups (peaks at ~2200 cm⁻¹ and 400–500 cm⁻¹, respectively).
  • NMR : ¹³C NMR resolves dicyanoethenylidene backbone signals (δ 110–120 ppm for nitrile carbons).
  • UV-Vis : Monitors π→π* transitions in the conjugated system (λmax ~250–300 nm).
  • HPLC : Quantifies purity using reverse-phase columns (e.g., C18) with potassium phosphate buffers, as standardized in pharmacopeial protocols .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies under controlled humidity (20–80% RH), temperature (4°C to 40°C), and light exposure. Monitor degradation via TGA (thermal stability) and XRD (crystallinity changes). Store in desiccated, amber vials at –20°C to prevent hydrolysis, as recommended for hygroscopic potassium salts .

Advanced Research Questions

Q. What experimental protocols are recommended for determining the electrochemical properties of this compound in aqueous solutions?

  • Methodology : Use cyclic voltammetry (CV) with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference, Pt counter). Prepare solutions in 1 M KNO₃ as supporting electrolyte (pH 7–12). Measure redox potentials (E₁/₂) and diffusion coefficients via Randles-Sevcik analysis, referencing potassium ferrocyanide calibration methods .

Q. How can X-ray crystallography and DFT calculations be integrated to resolve ambiguities in the structural configuration of this compound?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation in acetonitrile/water. Refine structures using SHELX software, focusing on K⁺ coordination geometry and bond angles.
  • DFT : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare experimental vs. theoretical bond lengths (e.g., C≡N: ~1.15 Å) and charge distribution, as applied to analogous organometallic compounds .

Q. What methodological frameworks are recommended for resolving contradictions in reported thermodynamic data for this compound?

  • Methodology :

  • Statistical Validation : Apply Grubbs’ test to identify outliers in ΔHf or ΔGf datasets.
  • Replication : Repeat calorimetry (DSC) and solubility measurements under standardized conditions (e.g., 25°C, 0.1 M KCl).
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., potassium ferrocyanide) to identify systematic errors, guided by contradiction analysis frameworks .

Notes

  • Avoid using non-peer-reviewed sources (e.g., commercial catalogs) for physicochemical data .
  • For electrochemical studies, ensure potassium nitrate is used as an inert electrolyte to prevent side reactions .
  • Structural ambiguities require multi-technique validation (e.g., XRD + DFT) to avoid misinterpretation .

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